4-[1,3]Dioxolan-2-yl-2-methylphenol
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-methylphenol |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
JGQCVQKNDDVLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCCO2)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of the 1,3-Dioxolan Ring
The 1,3-dioxolan ring is susceptible to hydrolysis under acidic or basic conditions, yielding a diol and ketone/aldehyde. For example:
-
Acidic hydrolysis typically breaks the ring into ethylene glycol and a carbonyl compound (e.g., acetone or formaldehyde, depending on substitution) .
-
Basic hydrolysis may similarly cleave the ring, though specific products depend on the reaction medium.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | H+ (e.g., HCl) | Diol (ethylene glycol) + carbonyl compound | |
| Enzymatic hydrolysis | Biological systems | Propylene glycol + CO₂ |
Substitution Reactions on the Phenolic Hydroxyl Group
The phenolic -OH group undergoes nucleophilic substitution with electrophiles:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaOH) to form ether derivatives.
-
Acylation : Reaction with acyl chlorides (e.g., AcCl) to yield esters or amides.
Example :
text4-[1,3]Dioxolan-2-yl-2-methylphenol + CH₃I → 4-[1,3]Dioxolan-2-yl-2-methylphenyl methyl ether + HI
This reactivity is analogous to that observed in phenolic derivatives .
Oxidation of the Methyl Group
The methyl substituent on the phenol ring can undergo oxidation to form a ketone group:
-
Conditions : Strong oxidizing agents (e.g., KMnO₄ in acidic medium).
-
Product : 4-Dioxolan-2-yl-2-(keto)phenol.
| Oxidizing Agent | Temperature | Product | Reference |
|---|---|---|---|
| KMnO₄, H+ | 50–100°C | Ketone derivative |
Ring-Opening Reactions
The 1,3-dioxolan ring can undergo ring-opening reactions under specific conditions:
-
Base-catalyzed cleavage : Generates a carbonyl compound and diol.
-
Nucleophilic attack : Reagents like amines or alcohols can open the ring, forming acetal derivatives.
Example :
textThis compound + NH₃ → Amine derivative + diol
This is consistent with the reactivity of dioxolan rings in similar compounds .
Comparison with Similar Compounds
Structural Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 4-[1,3]Dioxolan-2-yl-2-methylphenol | N/A | C10H12O3 | ~180.20 (est.) | Phenol core with 2-methyl and 4-(1,3-dioxolane) substituents |
| [4-(1,3-Dioxolan-2-yl)phenyl]methanol | 142651-25-0 | C10H12O3 | 180.20 | Benzyl alcohol derivative with 4-(1,3-dioxolane) substituent; hydroxymethyl group at C1 |
| 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 | C4H5ClO3 | 136.53 | Cyclic carbonate with chloromethyl substituent; reactive carbonyl group |
| 1,2-Dioxolan-3-one, 5-methyl-4-methylene | 99268-56-1 | C5H6O3 | 114.10 | 1,2-dioxolanone ring with methyl and methylene groups; ketone functionality |
Key Observations :
- The target compound and [4-(1,3-dioxolan-2-yl)phenyl]methanol share the 1,3-dioxolane ring but differ in functional groups (phenolic –OH vs. hydroxymethyl), impacting reactivity and polarity .
- The chloromethyl-substituted dioxolanone (CAS 2463-45-8) exhibits higher electrophilicity due to the carbonyl and chlorine, making it suitable for polymerization or nucleophilic substitution .
- The 1,2-dioxolanone derivative (CAS 99268-56-1) has a smaller, more strained ring, likely leading to lower thermal stability compared to 1,3-dioxolanes .
Physicochemical Properties
| Compound | LogP | Solubility (Predicted) | Key Properties |
|---|---|---|---|
| This compound | ~1.5 | Moderate in polar solvents | Phenolic –OH enhances water solubility; dioxolane increases lipophilicity |
| [4-(1,3-Dioxolan-2-yl)phenyl]methanol | 1.22 | High in polar solvents | Hydroxymethyl group improves hydrophilicity compared to phenolic analogs |
| 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 0.8 | Low in water | Chlorine and carbonyl groups reduce solubility; reactive in organic media |
| 1,2-Dioxolan-3-one, 5-methyl-4-methylene | 0.3 | Volatile, soluble in ethers | Small size and ketone group favor volatility and miscibility with non-polar solvents |
Key Observations :
- The phenolic derivative (target compound) has higher lipophilicity (LogP ~1.5) than [4-(1,3-dioxolan-2-yl)phenyl]methanol (LogP 1.22), suggesting better membrane permeability .
- The chloromethyl dioxolanone’s low solubility aligns with its use in non-aqueous reactions .
Preparation Methods
Acid-Catalyzed Ketal Formation
The most prevalent strategy involves converting 4-hydroxy-2-methylphenol into its ketone derivative, followed by ketalization with ethylene glycol.
Procedure :
-
Oxidation : 4-Hydroxy-2-methylphenol is oxidized to 4-keto-2-methylphenol using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C.
-
Ketalization : The ketone intermediate reacts with ethylene glycol in toluene under reflux (110–120°C) with catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mol%). Water is removed via azeotropic distillation to drive the reaction.
-
Workup : The crude product is extracted with ethyl acetate, washed with NaHCO₃, dried over Na₂SO₄, and recrystallized from ethyl acetate/diisopropyl ether.
Key Advantages :
Direct Cyclization with Ethylene Glycol
A one-pot method avoids intermediate isolation by directly reacting 4-hydroxy-2-methylphenol with ethylene glycol under acidic conditions.
Procedure :
-
Reaction : 4-Hydroxy-2-methylphenol (1 equiv), ethylene glycol (2.5 equiv), and concentrated H₂SO₄ (5 mol%) are heated at 90°C for 6–8 hours.
-
Neutralization : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the product as a colorless oil.
Key Advantages :
Phase-Transfer Catalyzed Alkylation
This method employs a biphasic system to enhance reactivity between phenolic substrates and alkylating agents.
Procedure :
-
Reaction : 4-Hydroxy-2-methylphenol (1 equiv), 1,2-dibromoethane (1.2 equiv), and tetrabutylammonium bromide (0.1 equiv) are stirred in CH₂Cl₂/aqueous NaOH (50%) at 25°C for 12 hours.
-
Isolation : The organic layer is separated, washed with HCl (1M), dried, and concentrated.
-
Crystallization : The residue is recrystallized from ethanol/water.
Key Advantages :
Optimization of Reaction Parameters
Catalyst Screening
Findings :
Solvent and Temperature Effects
Findings :
Characterization and Spectral Data
Physical Properties
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 6.90 (d, J = 8.4 Hz, 2H, ArH), 5.95 (s, 1H, dioxolane-H), 4.10–4.05 (m, 4H, OCH₂CH₂O), 2.25 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 154.2 (C-OH), 129.8 (ArC), 112.4 (dioxolane-C), 64.8 (OCH₂), 20.1 (CH₃).
-
IR (KBr) : 3420 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C), 1080 cm⁻¹ (C-O-C).
Industrial and Environmental Considerations
Scalability
Q & A
Q. What guidelines ensure ethical reporting of toxicological data for this compound?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and report LD₅₀ with 95% confidence intervals. Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE 2.0 standards for animal studies. Use REACH-compliant SDS templates for hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
